molecular formula C17H19NO B1391945 2-(4-Butylbenzoyl)-5-methylpyridine CAS No. 1187170-27-9

2-(4-Butylbenzoyl)-5-methylpyridine

Cat. No. B1391945
M. Wt: 253.34 g/mol
InChI Key: ZJXIZQUHWMGPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Butylbenzoyl)-5-methylpyridine is a heterocyclic organic compound . It has a molecular weight of 253.34 . The IUPAC name for this compound is (4-butylphenyl) (4-methyl-2-pyridinyl)methanone .


Molecular Structure Analysis

The molecular formula of 2-(4-Butylbenzoyl)-5-methylpyridine is C17H19NO . Unfortunately, detailed structural analysis such as bond lengths, bond angles, and conformational details are not available in the search results.

Scientific Research Applications

Supramolecular Chemistry and Structural Studies

2-(4-Butylbenzoyl)-5-methylpyridine and its derivatives have significant applications in supramolecular chemistry. Compounds such as the laterally functionalized crown ethers, which are formed by condensation reactions involving pyridine derivatives, exhibit interesting structural and tautomeric properties. For instance, these compounds can form crystalline complexes with sodium perchlorate and demonstrate tautomeric equilibria in polar solvents. The structural dynamics of these compounds, characterized by strong intramolecular hydrogen bonding and trans planar configurations, are crucial for understanding molecular interactions and designing supramolecular assemblies (Hayvalı et al., 2003).

Hydrogen Bonded Supramolecular Associations

The structural formation of organic acid–base salts assembled from pyridine derivatives is a field of interest in crystal engineering. These compounds demonstrate significant hydrogen bonding and noncovalent interactions, contributing to the formation of supramolecular structures. Studies on the crystal structures of such salts provide insights into the hydrogen-bonding features and non-covalent interactions that direct the supramolecular architecture of these molecular salts (Khalib et al., 2014).

Spectroscopy and Structural Elucidation

Pyridine derivatives are also extensively studied using spectroscopic techniques for structural elucidation. For instance, studies involving FT-IR and X-ray diffraction help in understanding the molecular structure and the nature of bonding within the compounds. Such studies are crucial for designing molecules with desired properties and for applications in material science (Hanif et al., 2020).

Mass Spectrometry and Fragmentation Studies

Understanding the fragmentation patterns of pyridine derivatives through mass spectrometry is essential for applications in analytical chemistry. Studies involving electrospray and collision-induced dissociation fragmentation spectra provide valuable data for the structural analysis of complex molecules. These insights are crucial for applications in drug design and biomolecular research (Harvey, 2000).

properties

IUPAC Name

(4-butylphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-4-5-14-7-9-15(10-8-14)17(19)16-11-6-13(2)12-18-16/h6-12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXIZQUHWMGPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butylbenzoyl)-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Butylbenzoyl)-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Butylbenzoyl)-5-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-(4-Butylbenzoyl)-5-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-(4-Butylbenzoyl)-5-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-(4-Butylbenzoyl)-5-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-(4-Butylbenzoyl)-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.